Product packaging for 2-(3-Fluoro-4-methylphenyl)-1,3-thiazole(Cat. No.:)

2-(3-Fluoro-4-methylphenyl)-1,3-thiazole

Cat. No.: B13210881
M. Wt: 193.24 g/mol
InChI Key: YAHNUPVKVCJXDP-UHFFFAOYSA-N
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Description

2-(3-Fluoro-4-methylphenyl)-1,3-thiazole is a fluorinated aromatic thiazole derivative offered as a high-purity building block for chemical and pharmaceutical research. The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, found in a wide array of bioactive molecules and several FDA-approved drugs due to its diverse pharmacological potential . This particular compound features a 3-fluoro-4-methylphenyl substituent, a modification often explored to fine-tune the molecule's lipophilicity, metabolic stability, and binding affinity in drug discovery efforts . Researchers value thiazole derivatives for their broad spectrum of biological activities, which include serving as key cores in compounds with demonstrated antibacterial, antifungal, anti-inflammatory, and anticancer properties in preclinical studies . The synthesis of such molecules is commonly achieved through well-established methods like the Hantzsch thiazole synthesis, which involves the cyclocondensation of alpha-haloketones with thioamides . This product is intended for use in various research applications, including as a synthetic intermediate for the development of novel pharmacologically active agents, in molecular docking studies to investigate protein-ligand interactions, and in the construction of libraries for high-throughput screening. This chemical is provided For Research Use Only (RUO) and is strictly not for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8FNS B13210881 2-(3-Fluoro-4-methylphenyl)-1,3-thiazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8FNS

Molecular Weight

193.24 g/mol

IUPAC Name

2-(3-fluoro-4-methylphenyl)-1,3-thiazole

InChI

InChI=1S/C10H8FNS/c1-7-2-3-8(6-9(7)11)10-12-4-5-13-10/h2-6H,1H3

InChI Key

YAHNUPVKVCJXDP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC=CS2)F

Origin of Product

United States

Synthetic Methodologies for 2 3 Fluoro 4 Methylphenyl 1,3 Thiazole and Analogues

Established Synthetic Pathways for 1,3-Thiazole Core Construction

The formation of the 1,3-thiazole ring is a cornerstone of heterocyclic chemistry, with several named reactions and their variations being widely employed. These methods provide versatile routes to a wide array of substituted thiazoles.

Hantzsch Thiazole (B1198619) Synthesis and its Variants for 2-Arylthiazoles

The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, remains the most prominent and widely utilized method for the synthesis of thiazole derivatives. synarchive.comanalis.com.myijper.org The classical Hantzsch synthesis involves the condensation reaction between an α-halocarbonyl compound and a thioamide. bepls.comnih.govresearchgate.net This method is highly versatile, allowing for the preparation of thiazoles with various substituents at the 2, 4, and 5-positions by choosing the appropriate starting materials. nih.govencyclopedia.pub

For the synthesis of 2-arylthiazoles, such as 2-(3-fluoro-4-methylphenyl)-1,3-thiazole, the reaction would typically involve the condensation of a suitable α-haloketone with 3-fluoro-4-methylbenzothioamide. The general mechanism proceeds through the initial S-alkylation of the thioamide by the α-haloketone, forming an intermediate that subsequently undergoes cyclization and dehydration to yield the aromatic thiazole ring. nih.govnih.govencyclopedia.pub

Numerous modifications to the Hantzsch synthesis have been developed to improve yields, shorten reaction times, and expand the substrate scope. These include the use of microwave irradiation, which can significantly accelerate the reaction, often leading to higher yields in a fraction of the time required for conventional heating. nih.govnih.gov Solvent-free conditions have also been explored as an environmentally benign approach. organic-chemistry.orgresearchgate.net Furthermore, various catalysts have been employed to facilitate the reaction under milder conditions. rsc.org

Table 1: Examples of Hantzsch Thiazole Synthesis Variants

Reactant 1Reactant 2ConditionsProductReference(s)
α-HaloketonesThioamidesConventional heating2,4-Disubstituted thiazoles bepls.comnih.gov
2-BromoacetophenonesThiourea/SelenoureaSolvent-free2-Aminothiazoles/2-Amino-1,3-selenazoles nih.govorganic-chemistry.org
α,α-DibromoketonesThiourea/ThioamidesRoom temperature, ethanol (B145695)2-Amino-4-arylthiazoles/2,4-Disubstituted thiazoles ijper.org
Ethanone derivativesSubstituted thioureasMicrowave irradiationN-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines nih.gov
3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, and substituted benzaldehydesSilica supported tungstosilisic acid, ultrasonic irradiationSubstituted Hantzsch thiazole derivatives researchgate.netmdpi.com

Alternative Cyclization and Condensation Strategies for Thiazole Formation

While the Hantzsch synthesis is dominant, several other methods provide valuable alternatives for the construction of the thiazole ring. These strategies often offer different regioselectivity or are suitable for substrates that are incompatible with the Hantzsch conditions.

The Cook-Heilbron synthesis provides a route to 5-aminothiazoles through the reaction of an α-aminonitrile with carbon disulfide, dithioacids, or related sulfur-containing reagents. bepls.compharmaguideline.comwikipedia.org This method is particularly useful for accessing thiazoles with an amino group at the 5-position. researchgate.net

Another classical approach is the Gabriel synthesis , which involves the thionation of α-acylaminoketones, typically using phosphorus pentasulfide, to yield 2,5-disubstituted thiazoles. analis.com.myresearchgate.net

More contemporary methods have also emerged. For instance, a copper-catalyzed [3+1+1]-type condensation of oximes, anhydrides, and potassium thiocyanate (B1210189) offers a modern approach to thiazole synthesis under mild conditions. organic-chemistry.org Another innovative strategy involves the base-induced cyclization of active methylene (B1212753) isocyanides with methyl carbodithioates, which is particularly advantageous for synthesizing 2-unsubstituted thiazoles. nih.govorganic-chemistry.org

Approaches for Incorporating Fluorinated Phenyl Moieties

The introduction of a fluorinated phenyl group, such as the 3-fluoro-4-methylphenyl moiety, into the thiazole structure can be achieved through two main strategies: by using a pre-functionalized building block during the thiazole ring synthesis or by functionalizing a pre-formed arylthiazole.

Integration of Fluorinated Phenyl Building Blocks in Thiazole Synthesis

The most straightforward approach to synthesizing this compound is to employ a building block that already contains the desired fluorinated phenyl group. In the context of the Hantzsch synthesis, this would involve the use of 3-fluoro-4-methylbenzothioamide as the thioamide component, which is then reacted with an appropriate α-haloketone. bepls.comnih.govnih.govwikipedia.orgnih.govacs.org

Alternatively, if the fluorinated phenyl group is desired at the 4-position of the thiazole ring, a fluorinated α-haloketone, such as 2-bromo-1-(3-fluoro-4-methylphenyl)ethan-1-one, would be used as the starting material. For example, the synthesis of 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles has been achieved by condensing respective thiosemicarbazones with 2-bromo-4-fluoroacetophenone. nih.govacs.org The presence of the fluorine atom on the phenyl ring can influence the compound's lipophilicity and membrane permeability, potentially enhancing its biological activity. ontosight.ai

The synthesis of these fluorinated building blocks is a critical preceding step. Fluorinated aromatic compounds can be prepared through various methods, including electrophilic fluorination, nucleophilic aromatic substitution (SNAr), or by utilizing fluorinated starting materials in multi-step synthetic sequences.

Regioselective Functionalization Strategies in Aromatic and Heterocyclic Rings

Another powerful strategy involves the late-stage functionalization of a pre-formed arylthiazole scaffold. This approach is particularly useful for creating libraries of analogues for structure-activity relationship studies. Regioselective functionalization allows for the precise introduction of substituents at specific positions on either the aromatic or heterocyclic ring. encyclopedia.pub

For the thiazole ring, the reactivity of the C2, C4, and C5 positions varies. The proton at the C2 position is the most acidic and can be removed by strong bases to generate a nucleophilic center, which can then react with various electrophiles. pharmaguideline.com In contrast, electrophilic substitution reactions, such as halogenation or sulfonation, typically occur at the C5 position, which is the most electron-rich carbon. pharmaguideline.com

For the functionalization of the phenyl ring attached to the thiazole, standard electrophilic aromatic substitution reactions can be employed, with the directing effects of the existing substituents (the thiazole ring, fluorine, and methyl group) governing the position of the incoming group. Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are also invaluable for the regioselective formation of carbon-carbon bonds. For instance, a bromo-substituted phenylthiazole can be coupled with a boronic acid to introduce new aryl or alkyl groups. nih.gov

Mechanistic Investigations of Thiazole Ring Formation Reactions

Understanding the reaction mechanism is crucial for optimizing reaction conditions and predicting the outcome of new synthetic variations. The mechanism of the Hantzsch thiazole synthesis has been extensively studied. pharmaguideline.com

The reaction is initiated by a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the α-haloketone, which is an SN2 reaction. youtube.com This step forms a thioether intermediate. The subsequent steps involve intramolecular cyclization and dehydration. There is evidence for the formation of intermediates such as imino thioethers and hydroxythiazolines. nih.govencyclopedia.pub The final step is the elimination of a water molecule to form the stable aromatic thiazole ring. nih.gov

Kinetic studies have been performed to elucidate the rate-determining steps and the influence of substituents on the reaction rate. For example, the kinetics of the reaction between 3-chloroacetylacetone and thioamides have been investigated pH-metrically to understand the ring closure process. dntb.gov.ua Computational studies, including Density Functional Theory (DFT) calculations, have also been employed to model the reaction pathway, determine the energies of intermediates and transition states, and investigate the regioselectivity of the cyclization. researchgate.netbenthamdirect.com These theoretical investigations provide valuable insights into the thermodynamics and kinetics of the thiazole ring formation, complementing experimental observations. researchgate.net

Green Chemistry and Sustainable Synthesis Approaches for Thiazole Derivatives

The synthesis of thiazole derivatives, a critical scaffold in pharmaceutical and materials science, has traditionally relied on methods like the Hantzsch synthesis, which often involves hazardous chemicals, harsh reaction conditions, and significant waste generation. bepls.com In recent years, a paradigm shift towards green and sustainable chemistry has spurred the development of environmentally benign methodologies for constructing the thiazole ring. researchgate.netnih.gov These approaches prioritize the use of renewable materials, non-toxic catalysts, and mild reaction conditions to minimize environmental impact. nih.gov Key strategies include microwave and ultrasound-assisted synthesis, the use of eco-friendly catalysts and solvents, and the implementation of one-pot multi-component reactions. bepls.com

Energy-Efficient Synthesis: Microwave and Ultrasound Irradiation

Alternative energy sources like microwave irradiation and ultrasonic waves have emerged as powerful tools in green organic synthesis. researchgate.netbenthamdirect.com These techniques offer significant advantages over conventional heating methods, including dramatically reduced reaction times, improved product yields, and enhanced purity. researchgate.nettandfonline.com

Microwave-assisted synthesis provides rapid and uniform heating, which can accelerate reaction rates and often leads to cleaner reactions with fewer side products. researchgate.netbenthamdirect.com For instance, a one-pot protocol for synthesizing 4-aryl-2-aminothiazoles from aromatic ketones, N-Bromosuccinimide (NBS), and thioureas was developed using microwave irradiation in polyethylene (B3416737) glycol (PEG)-400, achieving yields of 84–89% in just 28–32 minutes. bepls.com

Ultrasonic irradiation promotes reactions through acoustic cavitation, creating localized high-pressure and high-temperature zones that enhance mass transfer and reaction rates. tandfonline.com This method has been successfully applied to the synthesis of various thiazole derivatives under solvent-free conditions, offering benefits of high yields, simple workups, and lower costs. tandfonline.com One study demonstrated an efficient synthesis of Hantzsch thiazole derivatives using ultrasonic irradiation in conjunction with a reusable catalyst, which significantly shortened reaction times compared to conventional heating. mdpi.com

Eco-Friendly Catalysts and Solvents

The move away from hazardous and volatile organic solvents (VOCs) and toxic catalysts is a cornerstone of green chemistry. Research has focused on developing reactions in benign solvents like water and ethanol or utilizing reusable and non-toxic catalysts. bepls.comacs.org

Green Solvents: Water is an ideal green solvent due to its non-toxicity, availability, and safety. bepls.com Several multi-component reactions for thiazole synthesis have been successfully carried out in water, often leading to high yields and simple product isolation. bepls.comnih.gov Other eco-friendly solvents like polyethylene glycol (PEG) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) have also been employed, with the latter being recyclable. bepls.comacs.org

Reusable and Bio-based Catalysts: The development of recyclable catalysts is crucial for sustainable synthesis. bepls.com

Silica-supported tungstosilisic acid has been used as an efficient and reusable catalyst for the one-pot, multi-component synthesis of Hantzsch thiazole derivatives, recoverable by simple filtration. mdpi.comresearchgate.net

Natural biopolymers like chitosan (B1678972) have been modified to create effective, biodegradable, and reusable catalysts. nih.gov A terephthalohydrazide chitosan Schiff's base hydrogel (TCsSB) was used as an eco-friendly biocatalyst for the ultrasound-assisted synthesis of thiazoles, demonstrating higher yields and the ability to be reused multiple times without significant loss of potency. nih.govacs.org

Nanoparticle catalysts, such as KF/Clinoptilolite nanoparticles , have also been utilized in aqueous media for multi-component reactions to produce thiazole derivatives in high yields. nih.govbenthamdirect.com

Multi-Component Reactions (MCRs)

One-pot, multi-component reactions (MCRs) are inherently green as they combine multiple synthetic steps into a single operation, reducing solvent usage, energy consumption, and waste generation. nih.goviau.ir This approach improves atom economy and simplifies complex syntheses. iau.ir Numerous MCRs have been developed for thiazole synthesis, often incorporating other green principles like the use of green solvents or catalysts. mdpi.comacs.orgnih.gov For example, an efficient, one-pot, three-component synthesis of thiazole derivatives was developed using water as a solvent, highlighting the economic and environmental advantages of MCRs. iau.ir

Research Findings on Green Synthesis of Thiazole Derivatives

Below are data tables summarizing the findings from various studies on the green synthesis of thiazole analogues.

Table 1: Comparison of Conventional vs. Green Synthesis Methods for Thiazole Derivatives
MethodCatalyst/MediumConditionsReaction TimeYield (%)Reference
Conventional HeatingSiW.SiO₂ in 1-ButanolReflux3.5 h85-90% mdpi.com
Ultrasonic IrradiationSiW.SiO₂ in 1-ButanolRoom Temp2 h88-92% mdpi.com
Conventional HeatingNone (Ethanol)RefluxSeveral hoursVaries bepls.com
Microwave IrradiationPEG-40080-85 °C28-32 min84-89% bepls.com
Table 2: Application of Green Catalysts in Thiazole Synthesis
CatalystReactantsSolventConditionsYield (%)Key AdvantageReference
Terephthalohydrazide Chitosan Schiff's base hydrogel (TCsSB)Thiosemicarbazone derivative + Hydrazonoyl halidesEthanolUltrasonic Irradiation, 35 °C, 20 min>90%Bio-based, Recyclable (3+ times) nih.gov
Silica supported tungstosilisic acid (SiW.SiO₂)3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one + Thiourea + Benzaldehydes1-ButanolUltrasonic Irradiation, RT, 2h79-90%Reusable solid acid catalyst mdpi.comresearchgate.net
KF/Clinoptilolite nanoparticlesAldehydes + Benzoylisothiocyanate + Alkyl bromidesWater100 °CGood to ExcellentNanocatalyst in aqueous medium nih.govbenthamdirect.com
Aqueous Neem Leaf Extractα-haloketones + ThioureaWaterRoom Temp, 45 min90-96%Natural, waste-derived catalyst tandfonline.com

Advanced Spectroscopic Characterization and Structural Elucidation of 2 3 Fluoro 4 Methylphenyl 1,3 Thiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides profound insight into the molecular framework of 2-(3-fluoro-4-methylphenyl)-1,3-thiazole by mapping the chemical environments of its proton, carbon, and fluorine nuclei.

Proton (¹H) NMR Analysis for Aromatic and Aliphatic Resonances

The ¹H NMR spectrum is anticipated to display distinct signals corresponding to the protons of the thiazole (B1198619) ring, the substituted phenyl ring, and the methyl group. The thiazole protons, H4 and H5, are expected to appear as doublets in the aromatic region, typically between 7.0 and 8.5 ppm. The protons on the 3-fluoro-4-methylphenyl ring will present a more complex pattern due to spin-spin coupling with each other and with the adjacent fluorine atom. These aromatic protons are generally observed in the 7.0-8.0 ppm range. The aliphatic methyl group protons are expected to resonate as a singlet or a small doublet (due to coupling with the ortho fluorine) in the upfield region, typically around 2.3 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
Thiazole H57.30 - 7.50d~3.0-4.0 (³JHH)
Thiazole H47.80 - 8.00d~3.0-4.0 (³JHH)
Phenyl H5'7.20 - 7.40t~7.5-8.0 (³JHH)
Phenyl H2', H6'7.60 - 7.80mJHF and JHH couplings
Methyl (-CH₃)~2.30s or d~1.0-2.0 (⁴JHF)

Carbon-13 (¹³C) NMR for Thiazole Ring and Substituent Carbons

The proton-decoupled ¹³C NMR spectrum is expected to show ten distinct signals, one for each unique carbon atom in the molecule. The carbons of the thiazole ring typically resonate in the range of 110-170 ppm. asianpubs.org Specifically, the C2 carbon, being adjacent to both sulfur and nitrogen, is expected to be the most downfield of the thiazole carbons. The carbons of the phenyl ring will appear between 110 and 165 ppm. The carbon atom directly bonded to the fluorine (C3') will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), a characteristic feature confirming the fluorine's position. The methyl carbon will produce a signal in the aliphatic region, typically around 15-25 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Expected Coupling
Methyl (-CH₃)15 - 25q (in coupled spectrum)
Thiazole C5115 - 125d (in coupled spectrum)
Phenyl C2', C5', C6'115 - 135C-H and C-F couplings
Thiazole C4140 - 150d (in coupled spectrum)
Phenyl C1', C4'125 - 145Quaternary carbons
Phenyl C3'158 - 164Large ¹JCF (~240-250 Hz)
Thiazole C2165 - 175s (in coupled spectrum)

Fluorine-19 (¹⁹F) NMR for Fluorine Environment Characterization

Given the presence of a single fluorine atom, the ¹⁹F NMR spectrum provides a direct and sensitive method for characterizing its chemical environment. wikipedia.orgnih.gov A single resonance is expected for the fluorine atom on the phenyl ring. The chemical shift for aryl fluorides typically appears in the range of -100 to -140 ppm relative to a standard like CFCl₃. slideshare.netresearchgate.net This signal is expected to be a multiplet due to coupling with the adjacent ortho and meta protons on the aromatic ring, providing further structural confirmation. rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum is utilized to identify the characteristic functional groups and vibrational modes within the molecule. Key absorptions are expected for C-H stretching from both the aromatic rings and the aliphatic methyl group. The vibrations of the C=C and C=N bonds within the thiazole and phenyl rings are also prominent. The presence of the C-F bond is confirmed by a strong absorption band.

Table 3: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Vibrational ModeIntensity
3100 - 3000Aromatic C-H StretchMedium
2950 - 2850Aliphatic C-H Stretch (-CH₃)Medium
1620 - 1450Aromatic C=C and Thiazole C=N/C=C Ring StretchingMedium to Strong
1270 - 1100Aryl C-F StretchStrong
~800-600C-S StretchWeak to Medium

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry confirms the molecular weight and provides evidence of the compound's structure through its fragmentation pattern. The molecular formula is C₁₀H₈FNS, corresponding to a molecular weight of approximately 209.25 g/mol . The high-resolution mass spectrum (HRMS) is expected to show a molecular ion peak (M⁺) at an m/z value corresponding to this exact mass.

The fragmentation of thiazole derivatives often involves the cleavage of the heterocyclic ring or the bond connecting the two rings. researchgate.net Expected fragmentation pathways for this compound could include:

Loss of HCN: A common fragmentation for nitrogen-containing heterocycles.

Cleavage between the rings: Leading to fragments corresponding to the [C₇H₆F]⁺ (fluorotolyl) cation and the [C₃H₂NS]⁺ (thiazolyl) radical, or vice versa.

Loss of a methyl radical: From the fluorotolyl moiety.

Table 4: Predicted Mass Spectrometry Fragments

Predicted m/zPossible Fragment Ion
209[C₁₀H₈FNS]⁺ (Molecular Ion)
124[C₇H₆F-S]⁺ or similar fragment
109[C₇H₆F]⁺ (Fluorotolyl cation)
85[C₃H₃NS]⁺ (Thiazole ring fragment)

X-ray Crystallography for Solid-State Structure Determination

While no specific crystal structure for this compound has been publicly reported, analysis of similar 2-phenyl-1,3-thiazole derivatives allows for a prediction of its solid-state characteristics. nih.govresearchgate.net It is expected that the molecule would be largely planar, although a slight dihedral angle between the phenyl and thiazole rings is likely, typically ranging from 5 to 20 degrees. nih.gov The crystal packing would likely be influenced by intermolecular interactions such as π–π stacking between the aromatic rings and potentially weak C-H···N or C-H···F hydrogen bonds, which would stabilize the crystal lattice.

Chemical Reactivity and Derivatization Strategies for 2 3 Fluoro 4 Methylphenyl 1,3 Thiazole

Electrophilic Substitution Reactions on the Thiazole (B1198619) Ring and Phenyl Moiety

The electronic landscape of 2-(3-fluoro-4-methylphenyl)-1,3-thiazole presents multiple sites for electrophilic attack, primarily on the thiazole ring and the phenyl moiety. The regioselectivity of these reactions is governed by the inherent electronic properties of the heterocyclic system and the directing effects of the substituents on the phenyl ring.

The thiazole ring, a five-membered heteroaromatic system, exhibits a degree of aromaticity, rendering it susceptible to electrophilic substitution. researchgate.net Theoretical calculations and experimental observations indicate that the C5 position is the most electron-rich and thus the preferred site for electrophilic attack. rsc.org This is attributed to the directing effect of the sulfur and nitrogen atoms within the ring. Common electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts acylation are expected to occur predominantly at this position, provided it is unsubstituted. nih.gov

The phenyl moiety of the molecule is substituted with a fluorine atom at the 3-position and a methyl group at the 4-position. These substituents exert significant influence on the reactivity and orientation of incoming electrophiles. The methyl group is an activating group, donating electron density to the ring via hyperconjugation and induction, thereby making the ring more susceptible to electrophilic attack. It directs incoming electrophiles to the ortho and para positions relative to itself. The fluorine atom, while being an electronegative and deactivating group, also acts as an ortho-, para-director due to the lone pairs of electrons that can be donated to the aromatic system through resonance.

In the case of this compound, the directing effects of the methyl and fluoro groups are synergistic. The positions ortho to the methyl group are C3 and C5, and the para position is C1 (the point of attachment to the thiazole ring). The positions ortho to the fluoro group are C2 and C4, and the para position is C6. Therefore, electrophilic attack on the phenyl ring is most likely to occur at the C5 position, which is ortho to the activating methyl group and para to the directing fluoro group.

A summary of the expected regioselectivity in electrophilic substitution reactions is presented in the table below.

Reagent/ReactionExpected Major Product(s)
Halogenation (e.g., Br₂, FeBr₃)2-(3-Fluoro-4-methyl-5-bromophenyl)-1,3-thiazole and 5-Bromo-2-(3-fluoro-4-methylphenyl)-1,3-thiazole
Nitration (e.g., HNO₃, H₂SO₄)2-(3-Fluoro-4-methyl-5-nitrophenyl)-1,3-thiazole and 5-Nitro-2-(3-fluoro-4-methylphenyl)-1,3-thiazole
Friedel-Crafts Acylation (e.g., RCOCl, AlCl₃)2-(5-Acyl-3-fluoro-4-methylphenyl)-1,3-thiazole and 5-Acyl-2-(3-fluoro-4-methylphenyl)-1,3-thiazole

Nucleophilic Attack Pathways, particularly at the C2 Position

The thiazole ring, particularly at the C2 position, is susceptible to nucleophilic attack due to its electron-deficient nature. rsc.org This reactivity is a consequence of the electronegativity of the nitrogen atom at the 3-position, which withdraws electron density from the adjacent C2 carbon.

Direct nucleophilic substitution at the C2 position of this compound is challenging without a suitable leaving group. However, the acidity of the proton at the C2 position can be exploited. Strong bases, such as organolithium reagents (e.g., n-butyllithium), can deprotonate the C2 position to generate a potent nucleophilic organolithium species. rsc.org This in situ generated nucleophile can then react with a variety of electrophiles, enabling the introduction of a wide range of substituents at the C2 position.

Alternatively, if a good leaving group, such as a halogen, is present at the C2 position, nucleophilic aromatic substitution (SNAAr) can occur. The rate of this reaction is enhanced by the electron-withdrawing nature of the thiazole ring. Various nucleophiles, including amines, alkoxides, and thiolates, can displace the leaving group to form new C-N, C-O, and C-S bonds, respectively. The reactivity of 2-halothiazoles towards nucleophiles has been shown to be sensitive to the nature of the nucleophile and the reaction conditions. wikipedia.org

Metal-Catalyzed Functionalization and Cross-Coupling Reactions (e.g., C-H Arylation)

Metal-catalyzed cross-coupling reactions have emerged as powerful tools for the functionalization of heterocyclic compounds, including thiazoles. These reactions offer a versatile and efficient means to form new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are particularly well-suited for the derivatization of this compound. For instance, if a halogen atom is introduced at a specific position on either the thiazole or the phenyl ring, it can serve as a handle for Suzuki-Miyaura coupling with a wide range of boronic acids or esters. This allows for the introduction of various aryl, heteroaryl, or alkyl groups. Similarly, the Heck reaction can be employed to introduce alkenyl substituents.

Direct C-H arylation is another powerful strategy that avoids the need for pre-functionalization with a halogen. Rhodium and palladium catalysts have been shown to be effective for the direct C-H functionalization of thiazoles. For this compound, C-H activation could potentially be directed to the C5 position of the thiazole ring or to one of the activated positions on the phenyl ring. The regioselectivity of such reactions is often controlled by the choice of catalyst, ligand, and reaction conditions.

The following table summarizes potential metal-catalyzed cross-coupling reactions for the functionalization of this scaffold.

Reaction NameSubstrateCoupling PartnerCatalystPotential Product
Suzuki-Miyaura Coupling5-Bromo-2-(3-fluoro-4-methylphenyl)-1,3-thiazoleArylboronic acidPd(0) complex5-Aryl-2-(3-fluoro-4-methylphenyl)-1,3-thiazole
Heck Reaction2-(5-Bromo-3-fluoro-4-methylphenyl)-1,3-thiazoleAlkenePd(0) complex2-(5-Alkenyl-3-fluoro-4-methylphenyl)-1,3-thiazole
Direct C-H ArylationThis compoundAryl halidePd or Rh catalyst5-Aryl-2-(3-fluoro-4-methylphenyl)-1,3-thiazole

Post-Synthetic Modification of the Fluorinated Phenyl and Thiazole Scaffolds

Post-synthetic modification allows for the late-stage diversification of the core this compound structure, enabling the rapid generation of analogues with varied properties.

The methyl group on the phenyl ring is a potential site for modification. For example, it can undergo free-radical halogenation to introduce a handle for further nucleophilic substitution reactions. Oxidation of the methyl group to a carboxylic acid would also provide a versatile functional group for amide bond formation or other transformations.

Modification of the fluorine atom on the phenyl ring is generally more challenging due to the strength of the C-F bond. However, under specific conditions, nucleophilic aromatic substitution of fluoride (B91410) can be achieved, particularly if the ring is activated by strongly electron-withdrawing groups. Alternatively, the electronic properties of the molecule can be tuned by the introduction of additional substituents on the phenyl ring, as described in the electrophilic substitution section.

The thiazole ring itself offers several avenues for post-synthetic modification. As previously discussed, the C2 and C5 positions are the most reactive. Functional groups introduced at these positions via the methods described above can be further elaborated. For instance, a bromo substituent at the C5 position can be converted to a variety of other functional groups through metal-catalyzed cross-coupling or nucleophilic substitution reactions.

Cycloaddition Reactions and Ring Transformations

The thiazole ring can participate in cycloaddition reactions, although its aromatic character can make it less reactive than non-aromatic dienes or dipolarophiles. Diels-Alder reactions involving thiazoles as the diene component are known, but often require high temperatures or the presence of activating groups. pitt.edu The reaction of 2-arylthiazoles with dienophiles can lead to the formation of pyridine (B92270) derivatives after extrusion of sulfur from the initial cycloadduct.

1,3-Dipolar cycloaddition reactions are another important class of reactions for modifying the thiazole scaffold. nih.gov The thiazole ring can act as a dipolarophile, reacting with various 1,3-dipoles such as nitrones, azides, or nitrile oxides to form fused heterocyclic systems. These reactions provide a powerful method for the construction of complex polycyclic structures containing the thiazole nucleus.

Ring transformation reactions of thiazoles, while less common, can occur under specific conditions. For example, treatment with strong bases or certain reagents can lead to ring-opening and subsequent rearrangement to form other heterocyclic systems. The specific conditions and outcomes of such transformations are highly dependent on the substitution pattern of the thiazole ring.

The 3-fluoro-4-methylphenyl substituent at the C2 position will sterically and electronically influence the course of these cycloaddition and ring transformation reactions, potentially affecting the regioselectivity and stereoselectivity of the products.

Research Applications of 2 3 Fluoro 4 Methylphenyl 1,3 Thiazole and Its Derivatives Academic/chemical Focus

Role as Chemical Building Blocks in Complex Molecule Synthesis

The 1,3-thiazole ring is a privileged structural motif frequently found in natural products, pharmaceuticals, and functional materials. lifechemicals.com Consequently, derivatives such as 2-(3-fluoro-4-methylphenyl)-1,3-thiazole serve as versatile chemical building blocks in organic synthesis. kuey.netaablocks.com Their utility stems from the stability of the thiazole (B1198619) core and the presence of multiple reaction sites that allow for further functionalization. chim.it

Synthetic chemists utilize the thiazole framework as a foundational component to construct more elaborate molecular architectures. mdpi.com The inherent properties of the thiazole ring can be leveraged in multi-step syntheses, where it can act as a stable platform for the sequential addition of other chemical groups. chim.it The C-H bonds at positions 4 and 5 of the thiazole ring, as well as the substituents on the phenyl ring, can be targeted for modification through various organic reactions, including cross-coupling and condensation reactions. chim.itnih.gov This adaptability makes thiazole derivatives indispensable for creating libraries of compounds for drug discovery and materials science exploration. lifechemicals.commdpi.com For instance, the thiazole moiety can serve as a protected formyl group, which can be revealed in later stages of a complex synthesis. aablocks.com

Exploration in Advanced Materials Science

The electronic characteristics of the thiazole ring, particularly when combined with electron-withdrawing groups like fluorine, make these compounds promising candidates for applications in materials science. rsc.orgmdpi.com Research has focused on their potential use in organic electronics, where precise control over molecular structure allows for the tuning of material properties.

Thiazole-based compounds have been successfully integrated into various organic electronic devices. mdpi.com The electron-deficient nature of the thiazole ring contributes to its effectiveness in n-type (electron-transporting) semiconductor materials, which are crucial components of Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Transistors (OLETs). researchgate.net For example, studies on perfluoroalkyl-functionalized thiazole-thiophene co-oligomers have demonstrated excellent n-channel OFET performance, with electron mobilities (μe) reaching as high as 1.30 cm²/(V·s). researchgate.net

In the realm of Organic Light-Emitting Diodes (OLEDs), fluorinated thiazole derivatives are investigated as fluorophores or components of host materials. researchgate.netnorthwestern.edu Their structural rigidity and high thermal stability are advantageous for device longevity. The introduction of fluorine and other substituents can tune the emission color, leading to applications in full-color displays and solid-state lighting. researchgate.netrsc.org Similarly, in the field of Organic Photovoltaics (OPVs), the thiazole moiety is used to construct donor-acceptor type polymers and small molecules that exhibit favorable properties for light absorption and charge separation. rsc.orgresearchgate.net

The electronic and optical properties of phenyl-thiazole derivatives can be systematically tuned through chemical modification, a key principle in the rational design of functional materials. rsc.org Fluorination plays a critical role in this process. The high electronegativity of the fluorine atom makes it a powerful electron-withdrawing group. ossila.com Introducing a fluorine atom onto the phenyl ring, as in this compound, lowers the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). bohrium.com This modification enhances the electron-accepting capability of the molecule and can improve its stability against oxidative degradation. nih.govacs.org

Computational studies, such as those using Density Functional Theory (DFT), have established clear correlations between the molecular structure of fluorinated thiazoles and their electronic behavior. bohrium.com Beyond fluorination, other structural modifications, such as extending the conjugated system or altering substituent groups, provide further control over the material's properties. These changes can shift the absorption and emission wavelengths, influence the charge carrier mobility, and affect the solid-state packing of the molecules, all of which are critical parameters for device performance. rsc.org

Table 1: Effect of Structural Modifications on Physicochemical Properties of Thiazole Derivatives
Structural ModificationPrimary EffectImpact on Electronic/Optical PropertiesPotential Application
Fluorination of Phenyl Ring Strong electron-withdrawing effectLowers HOMO/LUMO energy levels, increases electron affinity, can enhance oxidative stability. ossila.combohrium.comacs.orgn-type semiconductors (OFETs), electron transport layers (OLEDs, OPVs). researchgate.net
Extension of π-Conjugation (e.g., adding thiophene (B33073) units)Delocalizes electrons over a larger areaReduces the HOMO-LUMO gap, red-shifts absorption/emission spectra, can increase charge mobility. rsc.orgNarrow bandgap materials for OPVs, emitters for OLEDs across the visible spectrum. researchgate.net
Introduction of Donor Groups (e.g., alkoxy, amines)Increases electron densityRaises HOMO energy level, can enhance fluorescence quantum yield. nih.govHole-transport materials (OFETs), fluorescent dyes and emitters (OLEDs). chim.it
Modification of Side Chains (e.g., alkyl chains)Alters intermolecular interactions and solubilityInfluences solid-state packing (e.g., herringbone vs. slipped-stack), affecting bulk charge transport and solid-state emission properties. rsc.orgSolution-processable semiconductors, solid-state lighting. rsc.org

Investigation of Thiazole-Based Scaffolds in Agrochemical Design

The thiazole heterocycle is a key component in a number of commercially successful agrochemicals, including fungicides, herbicides, and insecticides. kuey.netresearchgate.net This has spurred extensive research into new thiazole-containing candidates for crop protection, with a focus on understanding the relationship between molecular structure and biological activity. nih.govacs.org

The design of novel thiazole-based agrochemicals often follows the principle of "scaffold hopping" or the modification of existing active ingredients. nih.gov Researchers incorporate the thiazole ring into new molecular frameworks to improve efficacy, broaden the spectrum of activity, or overcome resistance mechanisms. nih.gov A central aspect of this research is the study of structure-activity relationships (SAR), which seeks to correlate specific chemical features with biological potency. nih.govresearchgate.net

For instance, in the development of fungicides, different substituents on the phenyl and thiazole rings can dramatically alter the compound's effectiveness against various fungal pathogens. acs.org SAR studies have shown that the presence, position, and electronic nature (donating or withdrawing) of substituents are critical. nih.gov For example, certain pyrazole (B372694) carboxylate derivatives containing a thiazole backbone have demonstrated excellent activity against fungi like Botrytis cinerea and Sclerotinia sclerotiorum, with specific substitutions leading to very low median effective concentrations (EC₅₀). acs.org

Table 2: Structure-Activity Relationship of Selected Thiazole-Based Agrochemical Candidates
Compound ClassTarget Pathogen/WeedKey Structural FeatureObserved Activity (EC₅₀/IC₅₀)
Isothiazole–Thiazole DerivativesPseudoperonospora cubensisSpecific amide linkageEC₅₀ = 0.046 mg/L. nih.govresearchgate.net
Isothiazole–Thiazole DerivativesPhytophthora infestansSpecific amide linkageEC₅₀ = 0.20 mg/L. nih.govresearchgate.net
Pyrazole Carboxylate-ThiazolesBotrytis cinereaTrifluoromethyl-substituted pyrazoleEC₅₀ = 0.40 mg/L. acs.org
Pyrazole Carboxylate-ThiazolesValsa maliDifluoromethyl-substituted pyrazoleEC₅₀ = 0.32 mg/L. acs.org
Pyrazole Carboxylate-ThiazolesSuccinate (B1194679) Dehydrogenase (SDH) EnzymeSpecific pyrazole-amide structureIC₅₀ = 82.26 μM. acs.org

Understanding how a potential agrochemical functions at the molecular level is crucial for its development and for managing resistance. Research in this area focuses on identifying the specific biological target of the thiazole derivative. Techniques such as molecular docking, enzyme inhibition assays, and genetic studies are employed to elucidate the mechanism of action. nih.govacs.org

For example, certain novel pyrazole-thiazole fungicides have been shown to target and inhibit the enzyme succinate dehydrogenase (SDH), a critical component of the mitochondrial respiratory chain in fungi. acs.org Molecular docking simulations predicted that these compounds bind to key amino acid residues in the active site of the SDH enzyme, a hypothesis confirmed by in vitro enzyme assays that measured the concentration required for 50% inhibition (IC₅₀). acs.org In another example, isothiazole-thiazole derivatives were designed to target the oxysterol-binding protein (PcORP1) in oomycetes. nih.govresearchgate.net This mode of action was validated through cross-resistance studies and by observing the upregulation of plant defense genes, indicating an induction of systemic acquired resistance. nih.govresearchgate.net These mechanistic insights are vital for creating more effective and specific crop protection agents.

Q & A

Q. What are the common synthetic routes for preparing 2-(3-fluoro-4-methylphenyl)-1,3-thiazole and related derivatives?

The Hantzsch thiazole synthesis is a foundational method, involving condensation of α-halo ketones with thioureas or thioamides . For example, derivatives can be synthesized by reacting 3-fluoro-4-methylphenyl-substituted α-bromo ketones with thiourea in ethanol under reflux. Post-synthetic modifications, such as introducing substituents via nucleophilic substitution or coupling reactions, are often employed to diversify the thiazole core. Structural confirmation typically requires NMR (¹H/¹³C) and elemental analysis .

Q. How is the molecular structure of this compound validated experimentally?

X-ray crystallography is the gold standard for unambiguous structural determination. Tools like SHELX (for refinement) and WinGX/ORTEP (for visualization) are critical for analyzing bond lengths, angles, and electron density maps . For example, the fluorine and methyl substituents on the phenyl ring can be precisely located using anisotropic displacement parameters. NMR spectroscopy complements this by confirming proton environments, such as the deshielded thiazole protons (~δ 7.5–8.5 ppm) .

Q. What preliminary biological assays are suitable for screening this compound’s activity?

Isolated tissue assays, such as rat thoracic aorta ring tests, are used to evaluate cardiotropic effects. These assays measure vasodilation/vasoconstriction responses to assess potential cardiovascular activity . For antimicrobial screening, broth microdilution assays against Gram-positive/negative bacteria or fungi can determine minimum inhibitory concentrations (MICs). Ensure purity (>95% by HPLC) to avoid false positives .

Q. How do substituents on the phenyl ring influence the compound’s physicochemical properties?

The 3-fluoro group enhances electronegativity and metabolic stability, while the 4-methyl group increases lipophilicity, improving membrane permeability. Comparative studies with analogs (e.g., 4-methoxy or 3-chloro derivatives) reveal substituent-dependent trends in solubility and logP values, which can be modeled using software like MarvinSketch or ACD/Labs .

Q. What analytical techniques are essential for purity assessment?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard. Confirm purity using elemental analysis (C, H, N, S within ±0.4% of theoretical values) and mass spectrometry (ESI-MS for molecular ion confirmation) .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound derivatives?

Reaction optimization includes:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve thiourea reactivity.
  • Catalysis : Lewis acids like ZnCl₂ accelerate cyclization in Hantzsch reactions.
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 80°C, 20 min) while maintaining >85% yield .
    Post-reaction, column chromatography (silica gel, hexane/EtOAc) resolves regioisomers.

Q. How should researchers address contradictions in reported biological activity data?

Discrepancies often arise from:

  • Assay variability : Standardize protocols (e.g., fixed incubation times, cell lines).
  • Purity differences : Validate via HPLC and NMR to exclude impurities masking activity.
  • Structural analogs : Compare substituent effects (e.g., 4-methyl vs. 4-methoxy) using SAR studies .
    Meta-analyses of literature data (e.g., IC₅₀ ranges for cardiotropic activity) can identify consensus trends.

Q. What strategies resolve crystallographic data challenges, such as twinning or poor resolution?

For twinned crystals, use SHELXL ’s twin refinement tools (e.g., TWIN/BASF commands) . High-resolution data (d < 1.0 Å) minimizes ambiguity in fluorine positioning. If disorder occurs (e.g., methyl group rotation), apply restraints to displacement parameters. For low-resolution data (<2.0 Å), supplement with DFT calculations (e.g., Gaussian) to validate geometries .

Q. How can the compound’s pharmacokinetic profile be predicted computationally?

Tools like SwissADME predict key parameters:

  • Absorption : High gastrointestinal absorption (AlogP >2).
  • Metabolism : Cytochrome P450 interactions (fluoro groups reduce CYP2D6 affinity).
  • Toxicity : Ames test predictions for mutagenicity .
    Experimental validation via hepatic microsome assays is recommended for lead compounds.

Q. What advanced techniques elucidate the mechanism of action in biological systems?

  • Molecular docking : Use AutoDock Vina to model interactions with targets (e.g., cardiac ion channels).
  • Isothermal titration calorimetry (ITC) : Quantifies binding affinity (Kd) for protein targets.
  • Metabolomics : LC-MS/MS identifies metabolic byproducts in cell lysates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.